3-Azido-1-(3-methylbenzyl)azetidine

Lipophilicity Positional isomerism ADME prediction

3-Azido-1-(3-methylbenzyl)azetidine (CAS 2097976-95-7) is a functionalized four-membered nitrogen heterocycle with molecular formula C11H14N4 and molecular weight 202.26 g/mol. The compound bears an azido (–N₃) group at the C-3 position of the azetidine ring and a 3-methylbenzyl substituent at the N-1 position.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 2097976-95-7
Cat. No. B1475886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-(3-methylbenzyl)azetidine
CAS2097976-95-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-]
InChIInChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
InChIKeyGBERNKXRKPQBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-1-(3-methylbenzyl)azetidine (CAS 2097976-95-7): Structural Identity and Physicochemical Baseline for Informed Procurement


3-Azido-1-(3-methylbenzyl)azetidine (CAS 2097976-95-7) is a functionalized four-membered nitrogen heterocycle with molecular formula C11H14N4 and molecular weight 202.26 g/mol . The compound bears an azido (–N₃) group at the C-3 position of the azetidine ring and a 3-methylbenzyl substituent at the N-1 position [1]. It is commercially supplied as a research-grade building block, typically at ≥95% purity [2]. The azido functionality renders it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the azetidine core provides a conformationally constrained scaffold valuable for structure-activity relationship (SAR) studies and peptidomimetic design [3].

Why Generic Substitution of 3-Azido-1-(3-methylbenzyl)azetidine Fails: Meta-Methyl Positional Isomerism Drives Divergent Physicochemical Properties


Within the 3-azido-1-benzylazetidine chemotype, the position of the methyl substituent on the benzyl ring is not a trivial structural variation. The meta-methyl isomer (CAS 2097976-95-7) exhibits a computed logP of approximately 0.705 [1], which is markedly lower than the ortho-methyl isomer (XLogP3 = 2.8, CAS 2097976-88-8) [2] and distinct from the para-methyl isomer (logP ≈ 0.972) [3]. These lipophilicity differences, which span over two log units across the three positional isomers, directly impact aqueous solubility, membrane permeability, and non-specific protein binding. Consequently, substituting one positional isomer for another in a SAR campaign, click-chemistry conjugation protocol, or biochemical assay will introduce uncontrolled variability in physicochemical behavior, confounding data interpretation and risking false structure-activity conclusions.

Quantitative Differentiation Evidence for 3-Azido-1-(3-methylbenzyl)azetidine Relative to Closest Positional Isomer Analogs


Meta-Methyl Substitution Confers Intermediate Lipophilicity (logP ≈ 0.71) Distinct from Ortho (logP ≈ 2.8) and Para (logP ≈ 0.97) Isomers

The meta-methylbenzyl substitution on 3-azido-1-(3-methylbenzyl)azetidine yields a computed partition coefficient (logP) of 0.705, as recorded in the ZINC15 database [1]. This value is approximately 2.1 log units lower than that of the ortho-methyl isomer (3-azido-1-(2-methylbenzyl)azetidine, CAS 2097976-88-8), which reports an XLogP3 of 2.8 [2], and approximately 0.27 log units lower than the para-methyl isomer (logP ≈ 0.972) [3]. The unsubstituted 3-azido-1-benzylazetidine (CAS 223381-67-7), lacking the methyl group entirely, has a lower molecular weight (188.23 vs. 202.26 g/mol) and is expected to exhibit still lower lipophilicity. These differences, spanning over two orders of magnitude in predicted partition coefficient, are sufficient to produce measurably divergent retention times in reversed-phase chromatography and differential solubility profiles.

Lipophilicity Positional isomerism ADME prediction

Meta Substitution Preserves Azido Group Reactivity by Minimizing Steric Interference Relative to Ortho-Substituted Congeners

The azido group at the C-3 position of the azetidine ring is the primary reactive handle for CuAAC click chemistry. In the ortho-methyl isomer (CAS 2097976-88-8), the 2-methyl substituent on the benzyl ring is positioned in closer spatial proximity to the azetidine core and, by extension, to the azido group, potentially introducing steric hindrance that could reduce the rate of cycloaddition with bulky alkyne partners [1]. The meta-methyl substitution places the methyl group at the 3-position of the benzyl ring, increasing the distance from the reactive azido center and thereby reducing steric interference. While no direct kinetic comparison of CuAAC reaction rates among these isomers has been published, the principle of steric modulation of azide reactivity in constrained environments is well established in the click chemistry literature [2]. The meta isomer is therefore the rational choice when conjugation to sterically demanding alkyne-bearing substrates (e.g., DBCO- or BCN-functionalized biomolecules) is anticipated.

Click chemistry CuAAC reactivity Steric hindrance

3‑Azidoazetidine Scaffold Validated as Peptidomimetic Building Block: Meta-Methylbenzyl Variant Provides a Specific Vector for N‑Substituent SAR

Liu et al. (2016) demonstrated that trans,trans-3-azido-4-hydroxymethyl-L-azetidine carboxylate serves as the first example of a β-amino-azetidine carboxylic acid incorporated into peptidomimetics, establishing the 3-azidoazetidine core as a viable scaffold for investigating secondary structure induction [1]. While that study employed an N‑unsubstituted or N‑protected azetidine, the 3-azido-1-(3-methylbenzyl)azetidine described here provides a pre-installed N‑benzyl substituent bearing a meta-methyl group. This offers a direct entry point for SAR exploration at the azetidine N‑1 position without requiring additional synthetic steps for N‑functionalization. In contrast, the unsubstituted 3-azido-1-benzylazetidine (CAS 223381-67-7) lacks the methyl substituent that can modulate lipophilicity, metabolic stability (via blocking potential benzylic oxidation), and target engagement.

Peptidomimetics β-amino acids Scaffold diversification

Meta-Methylbenzyl Azetidine Chemotype Aligns with Patent-Disclosed CB1 Antagonist Pharmacophore, Offering a Structurally Defined Lead-Hopping Entry Point

A family of heterocyclic-substituted 3-alkyl azetidine derivatives has been disclosed in patents assigned to Merck & Co., Inc. (associated with PMID 26161824) as cannabinoid CB1 receptor antagonists for the treatment of obesity [1][2]. These patent compounds feature azetidine cores with N‑substitution patterns that include benzyl-type groups. 3-Azido-1-(3-methylbenzyl)azetidine, with its azido handle, can serve as a direct synthetic intermediate for generating triazole-linked analogs via CuAAC click chemistry, enabling rapid exploration of the CB1 antagonist pharmacophore with diverse alkyne-derived extensions. The meta-methyl substitution pattern is of particular interest because it introduces steric and electronic modulation at a position known to influence CB1 receptor subtype selectivity in related chemotypes [2]. While the target compound itself is not the active pharmaceutical ingredient, its structural alignment with a patented pharmacophore streamlines hit-to-lead optimization by providing a validated starting point for library synthesis.

CB1 antagonist Obesity Drug discovery Patent landscape

Optimal Application Scenarios for 3-Azido-1-(3-methylbenzyl)azetidine Based on Differential Evidence


Click Chemistry-Mediated Library Synthesis for CNS-Penetrant CB1 Antagonist Lead Optimization

The compound's intermediate logP of 0.705 and tPSA of 43–44 Ų place it within favorable physicochemical space for CNS drug candidates, while its structural alignment with the patented CB1 antagonist pharmacophore (PMID 26161824) provides a validated starting point [1][2]. Its azido group enables rapid parallel library synthesis via CuAAC with diverse alkynes, generating triazole-linked analogs for CB1 SAR exploration without additional pre-functionalization steps.

β-Amino Acid Peptidomimetic Scaffold Construction with Pre-Installed N-Benzyl Diversification

Building on the demonstrated utility of 3-azidoazetidines as β-amino acid peptidomimetic scaffolds (Liu et al., 2016), this compound provides a pre-installed meta-methylbenzyl N-substituent that eliminates the need for post-synthetic N-alkylation [1]. The meta-methyl group offers a balanced lipophilicity profile (logP 0.705) that is neither excessively hydrophobic (cf. ortho-methyl, XLogP3 2.8) nor insufficiently lipophilic (cf. unsubstituted benzyl, MW 188.23) for membrane interaction studies.

Sterically Tolerant Bioorthogonal Conjugation to Macromolecular Alkynes

When conjugating to sterically demanding alkyne partners such as DBCO-functionalized antibodies, BCN-modified oligonucleotides, or cyclooctyne-derivatized polymers, the meta-methylbenzyl substitution minimizes steric congestion around the azido group compared to the ortho-methyl isomer [1]. This makes the meta isomer the preferred choice for SPAAC (strain-promoted azide-alkyne cycloaddition) and CuAAC bioconjugation protocols where reaction kinetics are sensitive to steric hindrance.

Physicochemical Property Differentiation in Positional Isomer SAR Studies

For medicinal chemistry campaigns investigating the impact of benzyl substitution pattern on target binding, the meta-methyl isomer serves as an essential comparator alongside the ortho-methyl (CAS 2097976-88-8) and para-methyl (CAS 2097946-90-0) congeners. The logP range spanning over two orders of magnitude across the three isomers (0.71–2.8) provides a systematic gradient of lipophilicity for correlating physicochemical properties with biological activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azido-1-(3-methylbenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.